molecular formula C22H24BrClN4O4 B14081771 N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea

N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea

Cat. No.: B14081771
M. Wt: 523.8 g/mol
InChI Key: DEYVHVVHCGGWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lodazecar is a benzodiazepine derivative with a unique structure that does not bind to the brain benzodiazepine receptor. It shares some structural similarities with the cholesterol molecule. Lodazecar has been studied for its effects on cholesterol metabolism, particularly in reducing cholesterol absorption and increasing fecal neutral sterol excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lodazecar involves multiple steps, starting with the preparation of the benzodiazepine core. The key intermediate, 6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl, is synthesized through a series of reactions involving bromination, chlorination, and cyclization. The final step involves the reaction of this intermediate with 1,1-bis(hydroxymethyl)ethyl isocyanate to form Lodazecar .

Industrial Production Methods

Industrial production of Lodazecar typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Lodazecar undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Lodazecar has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying benzodiazepine derivatives and their chemical properties.

    Biology: Investigated for its effects on cholesterol metabolism and potential therapeutic applications in reducing cholesterol levels.

    Medicine: Explored for its potential use in treating hypercholesterolemia and related conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

Lodazecar exerts its effects by inhibiting cholesterol absorption in the intestines. It increases fecal neutral sterol excretion and reduces serum plant sterol levels, most likely due to diminished sterol absorption. The molecular targets and pathways involved include key enzymes controlling hepatic cholesterol metabolism and low-density lipoprotein metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lodazecar is unique in its ability to significantly alter cholesterol metabolism without binding to the brain benzodiazepine receptor. This makes it a promising candidate for therapeutic applications targeting cholesterol-related conditions .

Properties

Molecular Formula

C22H24BrClN4O4

Molecular Weight

523.8 g/mol

IUPAC Name

1-[6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea

InChI

InChI=1S/C22H24BrClN4O4/c1-12-20(31)28(3)16-9-8-15(26-21(32)27-22(2,10-29)11-30)18(23)17(16)19(25-12)13-6-4-5-7-14(13)24/h4-9,12,29-30H,10-11H2,1-3H3,(H2,26,27,32)

InChI Key

DEYVHVVHCGGWLZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(C(=C(C=C2)NC(=O)NC(C)(CO)CO)Br)C(=N1)C3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.